molecular formula C17H21N3O2S B2552001 2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 1207003-40-4

2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Cat. No. B2552001
CAS RN: 1207003-40-4
M. Wt: 331.43
InChI Key: MTWSKMQQONMAFP-UHFFFAOYSA-N
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Description

The compound "2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone" is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties. The presence of an imidazole ring, a methoxyphenyl group, and a thioether linkage suggests potential for biological activity, as well as a rich chemistry for transformations and interactions with various reagents.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, the synthesis of imidazo[1,2-a]pyridines and indoles from 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones, which are structurally related to the target compound, has been reported . Additionally, the transformation of S-[1-(4-methoxyphenyl)pyrrolidin-2-on-3-yl]isothiuronium bromide into related thiazolidin-4-one derivatives has been studied, providing insights into the kinetics and mechanism of such transformations . These studies suggest that the synthesis of the target compound might involve similar cyclization and rearrangement reactions.

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule has been characterized using various techniques. For example, the crystal and molecular structure of a compound with a methoxyphenyl group was determined by X-ray diffraction, which could provide a precedent for the analysis of the target compound's structure . The stereochemistry of related pyrrolidine derivatives has also been characterized by X-ray diffraction .

Chemical Reactions Analysis

The reactivity of compounds containing imidazole and pyrrolidine rings has been explored. Imidazo[1,5-a]pyridinium inner salts have been shown to react with electron-deficient alkynes to produce polyfunctionalized pyrrole derivatives . This suggests that the target compound may also undergo reactions with alkynes or other electrophiles to form new derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds have been investigated. For example, the acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were determined, which could be relevant for understanding the acid-base properties of the target compound . The effects of substituents on the properties of poly-[2,5-di(thiophen-2-yl)-1H-pyrrole] derivatives have been studied, indicating that electron-donating and withdrawing groups can significantly influence the electrical conductivity and thermal stability of these materials .

Relevant Case Studies

Several of the referenced papers include case studies of the synthesis and characterization of compounds that are structurally related to the target molecule. For instance, the antimicrobial activity of pyrrolidine derivatives has been evaluated, with some compounds showing promising activity against bacterial and fungal strains . Additionally, the antifungal activity of pyrazolyl-imidazol-ethanone derivatives has been tested, demonstrating moderate activity against various Candida species .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • Research has demonstrated the utility of imidazole derivatives in the synthesis of a wide array of heterocyclic compounds, such as imidazo[4,5-b]pyridines, known as 1-desazapurines. These structures are significant due to their resemblance to purine bases, making them critical pharmacophores in drug design and medicinal chemistry (Ostrovskyi et al., 2011).

Optical and Luminescent Materials

  • A study on 1,3-diarylated imidazo[1,5-a]pyridine derivatives highlighted their application in creating luminescent materials with significant Stokes' shift, demonstrating potential for low-cost, efficient emitters in optical devices and sensors (Volpi et al., 2017).

Antiviral and Antimicrobial Research

  • The synthesis and evaluation of compounds such as 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone for antiviral activity suggest potential applications in developing new antiviral agents, highlighting the importance of these compounds in pharmaceutical research (Attaby et al., 2006).

Anticancer Studies

  • Research into thiadiazole and imidazopyridine derivatives from compounds similar to the one inquired about shows promising applications in anticancer drug development. These studies focus on the synthesis of novel compounds and their evaluation against various cancer cell lines, indicating the compound's relevance in therapeutic research (Mahmoud M. Abdelall, 2014).

Material Science Applications

  • The synthesis of conducting polymers based on thiophene and pyrrole derivatives, including methoxyphenyl substituents, explores the electrical and optical properties of these materials. These polymers show potential for application in electronic devices, highlighting the versatility of such compounds in material science (Pandule et al., 2014).

properties

IUPAC Name

2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-19-15(13-5-7-14(22-2)8-6-13)11-18-17(19)23-12-16(21)20-9-3-4-10-20/h5-8,11H,3-4,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTWSKMQQONMAFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC(=O)N2CCCC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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